

3-Bromo-5-nitropyridin-4-ol synthesis from 3,5-dibromopyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-5-nitropyridin-4-ol

Cat. No.: B3428855

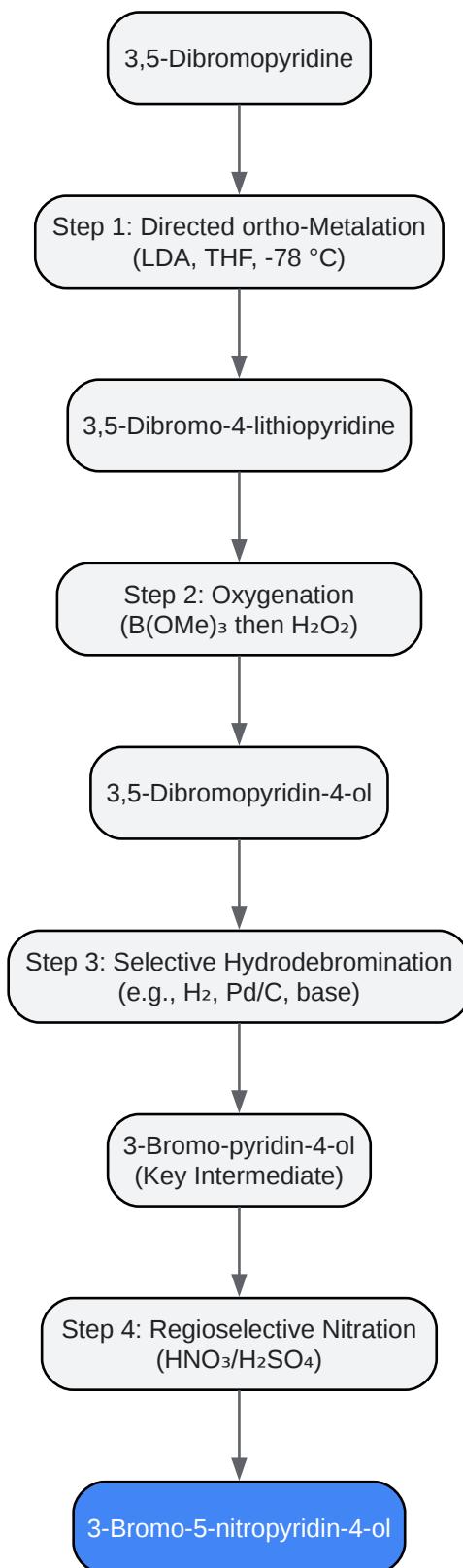
[Get Quote](#)

An In-depth Technical Guide for the Synthesis of **3-Bromo-5-nitropyridin-4-ol** from 3,5-Dibromopyridine

Abstract

This technical guide provides a comprehensive, chemically-grounded methodology for the synthesis of **3-Bromo-5-nitropyridin-4-ol**, a functionalized pyridine derivative of interest to researchers in medicinal chemistry and materials science. The synthetic pathway commences with the commercially available starting material, 3,5-dibromopyridine. A multi-step strategy is detailed, focusing on the initial formation of a key 3,5-dibromopyridin-4-ol intermediate via directed ortho-metallation and subsequent oxygenation. This is followed by a proposed selective hydrodebromination and a final, regioselective nitration to yield the target compound. This document emphasizes the mechanistic rationale behind each transformation, provides detailed experimental protocols, and discusses critical process parameters, offering field-proven insights for successful execution.

Strategic Analysis and Retrosynthesis


The transformation of 3,5-dibromopyridine into **3-Bromo-5-nitropyridin-4-ol** presents a significant regiochemical challenge. The process requires the introduction of two new functional groups (a hydroxyl at C4 and a nitro at C5) and the removal of one bromine atom from C5. A direct functionalization approach is complicated by the inherent electronic properties of the pyridine ring, which is deactivated towards electrophilic aromatic substitution.[\[1\]](#)[\[2\]](#)

A logical retrosynthetic analysis suggests that the final step should be the nitration of a suitable precursor. The intermediate 3-bromo-pyridin-4-ol is identified as the ideal candidate for this final transformation. The strong activating, ortho,para-directing nature of the C4-hydroxyl group would decisively direct the incoming electrophile (NO_2^+) to the C5 position, overcoming the weaker directing effects of the C3-bromine.

Therefore, the primary synthetic challenge is the efficient conversion of 3,5-dibromopyridine to 3-bromo-pyridin-4-ol. A plausible, four-step forward synthesis is proposed:

- Directed ortho-Metalation: Selective deprotonation at the C4 position of 3,5-dibromopyridine using a strong, non-nucleophilic base.
- Oxygenation: Trapping the resulting organometallic intermediate with an electrophilic oxygen source to install the C4-hydroxyl group.
- Selective Hydrodebromination: Removal of the bromine atom at the C5 position while retaining the C3-bromine.
- Regioselective Nitration: Introduction of the nitro group at the C5 position to yield the final product.

This strategy is illustrated in the workflow diagram below.

[Click to download full resolution via product page](#)

Caption: Proposed four-step synthetic workflow.

Mechanistic Principles and Causality

Step 1 & 2: Directed ortho-Metalation and Oxygenation

The C4 proton of 3,5-dibromopyridine is the most acidic C-H proton due to the inductive electron-withdrawing effects of the flanking bromine atoms and the pyridine nitrogen. This allows for regioselective deprotonation using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) to prevent side reactions. This specific reaction to form 4-substituted-3,5-dibromopyridines has been previously demonstrated.[3]

The resulting 3,5-dibromo-4-lithiopyridine is a potent nucleophile. Direct reaction with oxygen (O_2) can be difficult to control. A more reliable method involves reaction with a borate ester, such as trimethyl borate ($B(OMe)_3$), to form a boronate ester intermediate. This intermediate is then subjected to oxidative workup with hydrogen peroxide under basic conditions to yield the desired 3,5-dibromopyridin-4-ol.

Step 3: Selective Hydrodebromination

This is the most technically demanding step. The goal is to remove the C5-bromine while leaving the C3-bromine intact. Selectivity can be achieved by exploiting the differential electronic environment of the two halogens. Catalytic hydrogenation (e.g., using H_2 gas and a palladium on carbon catalyst) is a standard method for hydrodehalogenation. The reaction rate can be influenced by the substrate's substitution pattern. While literature on this specific selective debromination is scarce, the C5-Br is flanked by two electron-donating/neutral groups (C4-OH and C6-H), whereas the C3-Br is flanked by one (C4-OH) and the electron-withdrawing pyridine nitrogen. This difference may provide a window for selective reduction, potentially requiring careful optimization of catalyst, solvent, and basic additives (like sodium acetate or triethylamine) to trap the HBr byproduct.

Step 4: Regioselective Nitration

The final nitration step is governed by the principles of electrophilic aromatic substitution on a highly substituted pyridine ring.

Caption: Directing effects in the nitration of 3-bromo-pyridin-4-ol.

The hydroxyl group at C4 is a powerful activating group, strongly directing electrophiles to its ortho positions (C3 and C5). Position C3 is already occupied by a bromine atom. Therefore, the

incoming nitronium ion (NO_2^+), generated from a mixture of nitric and sulfuric acids, will be overwhelmingly directed to the C5 position. This high degree of regioselectivity makes this final step robust and high-yielding.

Experimental Protocols

Safety Precaution: These procedures involve hazardous materials, including pyrophoric organolithiums, strong acids, and corrosive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagent and Solvent Data

Reagent	Formula	MW (g/mol)	Density (g/mL)	CAS No.
3,5-Dibromopyridine	<chem>C5H3Br2N</chem>	236.89	-	625-92-3
Diisopropylamine	<chem>C6H15N</chem>	101.19	0.717	108-18-9
n-Butyllithium (2.5 M)	<chem>C4H9Li</chem>	64.06	~0.765	109-72-8
Tetrahydrofuran (THF)	<chem>C4H8O</chem>	72.11	0.889	109-99-9
Trimethyl borate	<chem>C3H9BO3</chem>	103.91	0.932	121-43-7
Hydrogen Peroxide (30%)	<chem>H2O2</chem>	34.01	~1.11	7722-84-1
Palladium on Carbon (10%)	<chem>Pd/C</chem>	-	-	7440-05-3
Nitric Acid (fuming)	<chem>HNO3</chem>	63.01	1.51	7697-37-2
Sulfuric Acid (conc.)	<chem>H2SO4</chem>	98.08	1.84	7664-93-9

Step-by-Step Synthesis

Step 1 & 2: Synthesis of 3,5-Dibromopyridin-4-ol

- **LDA Preparation:** To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (1.1 eq). Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.
- **Lithiating Pyridine:** Dissolve 3,5-dibromopyridine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the reaction mixture for 1 hour at this temperature. Reaction progress can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR.
- **Oxygenation:** Add trimethyl borate (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
- **Workup:** Cool the mixture to 0 °C in an ice bath. Slowly and carefully add 30% hydrogen peroxide (3.0 eq) followed by an equal volume of 3 M aqueous NaOH. Caution: This is an exothermic reaction.
- Stir the mixture vigorously for 2-4 hours. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 3,5-dibromopyridin-4-ol as a solid.

Step 3: Synthesis of 3-Bromo-pyridin-4-ol

- To a hydrogenation flask, add 3,5-dibromopyridin-4-ol (1.0 eq), 10% Pd/C (5 mol %), and a base such as sodium acetate (1.5 eq).
- Add a suitable solvent, such as ethanol or methanol.

- Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon or a Parr hydrogenator) at room temperature.
- Monitor the reaction closely by TLC or LC-MS. The reaction should be stopped as soon as the starting material is consumed to minimize over-reduction to pyridin-4-ol.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.
- Concentrate the filtrate under reduced pressure. The crude product may be purified by recrystallization or column chromatography if necessary.

Step 4: Synthesis of **3-Bromo-5-nitropyridin-4-ol**

- Nitrating Mixture: In a separate flask cooled to 0 °C, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (5-10 volumes).
- Nitration: Add the 3-bromo-pyridin-4-ol (1.0 eq) in portions to the cold nitrating mixture. Maintain the temperature between 0 and 10 °C during the addition.
- After the addition is complete, stir the reaction at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
- Workup: Carefully pour the reaction mixture onto crushed ice. Caution: Highly exothermic.
- Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.
- Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, **3-Bromo-5-nitropyridin-4-ol**. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. 3,5-二溴吡啶 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [3-Bromo-5-nitropyridin-4-ol synthesis from 3,5-dibromopyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3428855#3-bromo-5-nitropyridin-4-ol-synthesis-from-3-5-dibromopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com